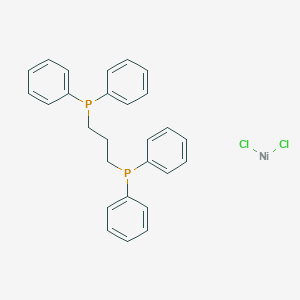

1,3-Bis(diphenylphosphino)propan-Nickel(II)-chlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Bis(diphenylphosphino)propane nickel(II) chloride is an organometallic compound widely used in coordination chemistry and catalysis. It is a complex formed by the reaction of 1,3-bis(diphenylphosphino)propane with nickel(II) chloride. This compound is known for its role as a catalyst in various organic reactions, particularly in cross-coupling reactions such as the Kumada coupling reaction .

Wissenschaftliche Forschungsanwendungen

1,3-Bis(diphenylphosphino)propane nickel(II) chloride is used in a wide range of scientific research applications:

Chemistry: It serves as a catalyst in cross-coupling reactions such as Kumada, Suzuki, and Heck reactions.

Biology: The compound is used in the synthesis of biologically active molecules and in the study of metal-ligand interactions.

Medicine: It is employed in the development of metal-based drugs and in the study of their mechanisms of action.

Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Bis(diphenylphosphino)propane nickel(II) chloride can be synthesized by reacting 1,3-bis(diphenylphosphino)propane with nickel(II) chloride hexahydrate. The reaction typically takes place in an organic solvent such as ethanol or tetrahydrofuran. The general reaction is as follows:

NiCl2⋅6H2O+C27H26P2→[(C6H5)2P(CH2)3P(C6H5)2]NiCl2+6H2O

Industrial Production Methods

In industrial settings, the production of 1,3-bis(diphenylphosphino)propane nickel(II) chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically purified by recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Bis(diphenylphosphino)propane nickel(II) chloride undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form nickel(III) complexes.

Reduction: It can be reduced to form nickel(I) complexes.

Substitution: The chloride ligands can be substituted with other ligands such as phosphines or carbonyls.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen or peroxides.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Ligand exchange reactions are typically carried out in organic solvents under inert atmosphere conditions.

Major Products Formed

Oxidation: Nickel(III) complexes.

Reduction: Nickel(I) complexes.

Substitution: Various nickel(II) complexes with different ligands.

Wirkmechanismus

The mechanism of action of 1,3-Bis(diphenylphosphino)propane nickel(II) chloride involves the coordination of the nickel center with the phosphine ligands. This coordination creates a stable complex that can facilitate various catalytic processes. The nickel center acts as a Lewis acid, activating substrates for nucleophilic attack. The phosphine ligands stabilize the nickel center and enhance its reactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,2-Bis(diphenylphosphino)ethane nickel(II) chloride

- 1,1’-Bis(diphenylphosphino)ferrocene nickel(II) chloride

- Bis(triphenylphosphine)nickel(II) chloride

Uniqueness

1,3-Bis(diphenylphosphino)propane nickel(II) chloride is unique due to its specific ligand structure, which provides a distinct bite angle and steric environment. This uniqueness allows it to exhibit different catalytic properties compared to other similar compounds. For example, it has been shown to be particularly effective in the Kumada coupling reaction, where it facilitates the formation of carbon-carbon bonds .

Biologische Aktivität

1,3-Bis(diphenylphosphino)propane nickel(II) chloride, commonly referred to as Ni(dppp)Cl2, is an organometallic compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This compound is notable for its catalytic properties in organic synthesis and its potential therapeutic effects, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

Ni(dppp)Cl2 is formed by the coordination of nickel(II) ions with 1,3-bis(diphenylphosphino)propane ligands. The structure features a central nickel atom surrounded by two diphenylphosphine groups and two chloride ions, which contribute to its unique reactivity and biological interactions.

Key Structural Features:

- Nickel Center: Acts as a Lewis acid, facilitating nucleophilic attacks.

- Phosphine Ligands: Stabilize the nickel center and enhance its catalytic activity.

Mechanisms of Biological Activity

The biological activity of Ni(dppp)Cl2 can be attributed to several mechanisms:

- Catalytic Activity: It serves as a catalyst in various cross-coupling reactions, such as the Suzuki and Kumada reactions, which are essential for synthesizing biologically active compounds.

- Kinase Inhibition: Research indicates that Ni(dppp)Cl2 exhibits potent inhibitory effects against certain kinases, including EGFR (Epidermal Growth Factor Receptor), which is crucial in cancer therapy. It has shown at least a 30-fold increase in potency against the drug-resistant EGFR T790M mutation compared to standard inhibitors like erlotinib .

- Metal-Ligand Interactions: The interaction between the nickel center and biological molecules can alter their activity, making Ni(dppp)Cl2 a candidate for developing metal-based drugs .

Table 1: Summary of Biological Activities

Case Study: Inhibition of Drug-Resistant Kinases

A significant study demonstrated that Ni(dppp)Cl2 effectively inhibits drug-resistant variants of EGFR. The compound was tested against various concentrations, revealing its ability to significantly reduce cell viability in resistant cancer cell lines. The IC50 values indicated strong efficacy compared to traditional therapies .

Applications in Medicine

Ni(dppp)Cl2 has potential applications in:

- Cancer Treatment: Its ability to inhibit key signaling pathways involved in tumor growth positions it as a promising candidate for further clinical studies.

- Synthesis of Biologically Active Molecules: The compound's role as a catalyst facilitates the development of new pharmaceuticals by enabling efficient carbon-carbon bond formation.

Eigenschaften

CAS-Nummer |

15629-92-2 |

|---|---|

Molekularformel |

C27H26Cl2NiP2 |

Molekulargewicht |

542.0 g/mol |

IUPAC-Name |

3-diphenylphosphanylpropyl(diphenyl)phosphane;nickel(2+);dichloride |

InChI |

InChI=1S/C27H26P2.2ClH.Ni/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;;;/h1-12,14-21H,13,22-23H2;2*1H;/q;;;+2/p-2 |

InChI-Schlüssel |

ZBQUMMFUJLOTQC-UHFFFAOYSA-L |

SMILES |

C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Ni]Cl |

Kanonische SMILES |

C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-].[Ni+2] |

Piktogramme |

Irritant; Health Hazard |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride in organic synthesis, and what makes it advantageous?

A1: [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride, often abbreviated as Ni(dppp)Cl2, acts as a highly efficient catalyst in Suzuki-Miyaura cross-coupling reactions. [1, 2] This reaction is crucial for forming carbon-carbon bonds between aryl halides or sulfonates and organoboron compounds.

Q2: How does the structure of [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride contribute to its catalytic activity?

A2: The structure of Ni(dppp)Cl2 is crucial for its catalytic activity:

Q3: Can you provide examples of specific reactions where [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride has proven successful?

A3: Ni(dppp)Cl2 has demonstrated success in various Suzuki-Miyaura couplings:

Q4: Are there any limitations or challenges associated with using [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride as a catalyst?

A4: While highly effective, there are some potential considerations with Ni(dppp)Cl2:

Q5: What are the future directions in research involving [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride?

A5: Research on Ni(dppp)Cl2 continues to explore:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.